The Role of Apixaban Acid-13C,d3 in Modern Drug Research: A Technical Guide
The Role of Apixaban Acid-13C,d3 in Modern Drug Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Apixaban acid-13C,d3 in scientific research. Primarily utilized as a stable isotope-labeled internal standard, this compound is pivotal for the accurate quantification of the anticoagulant drug Apixaban in complex biological matrices. Its use is fundamental in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, ensuring the reliability and precision of bioanalytical methods.
Core Application: An Internal Standard in Mass Spectrometry
Apixaban acid-13C,d3 is a deuterated and 13C-labeled analog of Apixaban.[1] This stable isotope labeling renders it nearly chemically identical to the parent drug, Apixaban, but with a distinct molecular weight. This property is crucial for its function as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
When added to a biological sample, such as plasma, at a known concentration, Apixaban acid-13C,d3 co-elutes with the unlabeled Apixaban during chromatography and exhibits similar ionization efficiency in the mass spectrometer.[1] By comparing the signal intensity of the analyte (Apixaban) to that of the internal standard (Apixaban acid-13C,d3), researchers can correct for variations in sample preparation, injection volume, and instrument response. This significantly enhances the accuracy and precision of quantitative analyses.[1]
Key Research Areas
The primary application of Apixaban acid-13C,d3 is in the quantitative analysis of Apixaban for various research purposes:
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Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Apixaban in preclinical and clinical studies. Accurate concentration measurements are essential to understand the drug's behavior in the body over time.[1]
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Therapeutic Drug Monitoring (TDM): In specific clinical situations, monitoring Apixaban plasma concentrations can be crucial to ensure therapeutic efficacy while minimizing bleeding risks.
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Metabolic Research: Investigating the biotransformation of Apixaban into its various metabolites.[2]
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Bioequivalence Studies: Comparing the pharmacokinetic profiles of a generic version of Apixaban to the innovator product.
Experimental Protocols and Data
The following sections detail the methodologies and quantitative data from key studies employing Apixaban acid-13C,d3 as an internal standard for Apixaban quantification.
Sample Preparation Methodologies
Effective sample preparation is critical to remove interfering substances from the biological matrix before LC-MS/MS analysis. Several techniques have been successfully validated:
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Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard from the aqueous plasma sample into an immiscible organic solvent.[3][4]
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Protein Precipitation (PP): A simpler and faster method where a solvent like methanol or acetonitrile is added to the plasma to precipitate proteins, which are then removed by centrifugation.[1][5]
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Solid-Phase Extraction (SPE): A more selective method where the analyte and internal standard are retained on a solid sorbent while interferences are washed away. The purified compounds are then eluted with a suitable solvent.
Chromatographic and Mass Spectrometric Conditions
The separation of Apixaban and its internal standard is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The subsequent detection and quantification are performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Below is a summary of typical parameters from a validated LC-MS/MS method for the estimation of Apixaban in human plasma using Apixaban acid-13C,d3 as an internal standard.[3][4]
| Parameter | Value |
| Chromatography | |
| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ |
| Mobile Phase | Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v) |
| Flow Rate | 1.0 mL/minute |
| Elution Time (Apixaban) | ~1.2 minutes |
| Elution Time (Apixaban acid-13C,d3) | ~1.2 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transition (Apixaban) | m/z 460.2 > 443.2 |
| MRM Transition (Apixaban acid-13C,d3) | m/z 464.2 > 447.4 |
Method Validation Data
The performance of bioanalytical methods using Apixaban acid-13C,d3 is rigorously validated to ensure reliability. Key validation parameters from a representative study are summarized below.[3][4]
| Validation Parameter | Result |
| Linearity Range | 1.00 - 301.52 ng/mL (r² ≥ 0.99) |
| Lower Limit of Quantitation (LLOQ) | 1.00 ng/mL |
| Within-Run Precision (%CV) | 0.70% - 6.98% |
| Between-Run Precision (%CV) | 0.70% - 6.98% |
| Accuracy | 89.2% - 107.2% |
| Extraction Recovery | >98% for both Apixaban and Apixaban acid-13C,d3 |
Visualizing Workflows and Pathways
Experimental Workflow for Apixaban Quantification
The following diagram illustrates a typical workflow for the quantification of Apixaban in human plasma using Apixaban acid-13C,d3 as an internal standard.
Caption: Workflow for Apixaban Quantification in Plasma.
Metabolic Pathway of Apixaban
Understanding the metabolism of Apixaban is crucial for interpreting pharmacokinetic data. The major metabolic pathways include O-demethylation and hydroxylation.[2][6]
Caption: Major Metabolic Pathways of Apixaban.
References
- 1. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Development and Validation of an HPLC-MS/MS Method for Quantification of Apixaban in Human Plasma | Filonova | Drug development & registration [pharmjournal.ru]
- 6. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
